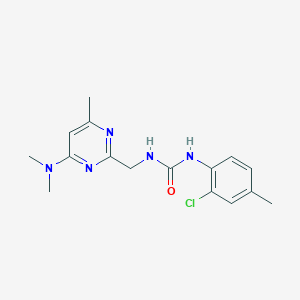
1-(2-Chloro-4-methylphenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-4-methylphenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea is a useful research compound. Its molecular formula is C16H20ClN5O and its molecular weight is 333.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(2-Chloro-4-methylphenyl)-3-((4-(dimethylamino)-6-methylpyrimidin-2-yl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H19ClN4O, with a molecular weight of 318.81 g/mol. The compound features a chloro-substituted aromatic ring and a pyrimidine moiety, which are critical for its biological activity.
Biological Activity Overview
Research has indicated that this compound exhibits various biological activities, including:
- Antitumor Activity : Preliminary studies suggest that the compound may inhibit tumor growth in specific cancer cell lines.
- Antimicrobial Properties : It has shown potential against a range of bacterial strains, indicating possible use as an antimicrobial agent.
- Anti-inflammatory Effects : The compound may also possess anti-inflammatory properties, making it a candidate for treating inflammatory diseases.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in tumor progression and inflammation, such as cyclooxygenase (COX) enzymes.
- Cell Cycle Arrest : Studies have indicated that it can induce cell cycle arrest in cancer cells, preventing proliferation.
- Apoptosis Induction : The compound has been shown to trigger apoptotic pathways in malignant cells.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Antitumor Efficacy :
- In vitro studies demonstrated significant cytotoxicity against breast cancer cell lines, with IC50 values indicating effectiveness at low concentrations.
- A study reported that the compound inhibited the growth of prostate cancer cells by inducing apoptosis and cell cycle arrest at the G1 phase.
-
Antimicrobial Activity :
- The compound exhibited antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values ranging from 4 to 16 µg/mL.
- Additionally, it showed effectiveness against certain fungal strains, suggesting broad-spectrum antimicrobial potential.
-
Anti-inflammatory Studies :
- In animal models, administration of the compound resulted in reduced paw edema in carrageenan-induced inflammation tests. The observed reduction was statistically significant compared to control groups.
Data Tables
| Activity Type | Test Organism/Cell Line | IC50/MIC Value |
|---|---|---|
| Antitumor | Breast Cancer Cells | 15 µM |
| Antimicrobial | Staphylococcus aureus | 8 µg/mL |
| Bacillus subtilis | 4 µg/mL | |
| Anti-inflammatory | Carrageenan-induced edema model | Significant reduction |
特性
IUPAC Name |
1-(2-chloro-4-methylphenyl)-3-[[4-(dimethylamino)-6-methylpyrimidin-2-yl]methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClN5O/c1-10-5-6-13(12(17)7-10)20-16(23)18-9-14-19-11(2)8-15(21-14)22(3)4/h5-8H,9H2,1-4H3,(H2,18,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUGKOLJOFWRUAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)NCC2=NC(=CC(=N2)N(C)C)C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














